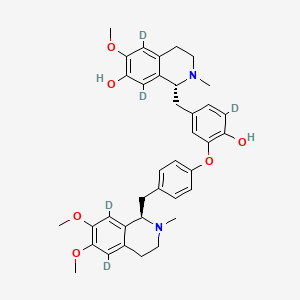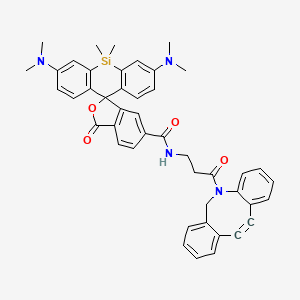
DAS-5-oCRBN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DAS-5-oCRBN is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the c-Src kinase. It is designed to target and degrade the c-Src kinase, which plays a crucial role in cell signaling and regulation of key biological processes such as proliferation, differentiation, and apoptosis. The compound has shown significant potential in cancer research due to its ability to selectively degrade c-Src without affecting Bcr-Abl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAS-5-oCRBN involves the combination of dasatinib, a potent c-Src/Abl kinase inhibitor, with thalidomide, a cereblon E3 ligase ligand. The synthetic route typically includes the following steps:
Formation of the linker: The linker is synthesized by reacting thalidomide with a suitable bifunctional linker molecule.
Attachment of dasatinib: Dasatinib is then attached to the linker through a series of coupling reactions.
Final assembly: The final product, this compound, is obtained by purifying the compound through chromatographic techniques
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
DAS-5-oCRBN undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of c-Src, leading to its degradation by the proteasome.
Binding to ATP-site: This compound binds to the ATP-site of c-Src, which is essential for its degradation.
Common Reagents and Conditions
Reagents: Thalidomide, dasatinib, bifunctional linker molecules.
Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity
Major Products Formed
The major product formed from the reactions involving this compound is the degraded c-Src protein, which is targeted for proteasomal degradation .
Scientific Research Applications
DAS-5-oCRBN has several scientific research applications, including:
Cancer Research: The compound is used to study the role of c-Src in cancer cell proliferation and metastasis.
Cell Signaling Studies: This compound is used to investigate the non-catalytic functions of kinases and their role in cellular signaling pathways.
Drug Development: The compound serves as a tool for developing new therapeutic agents targeting c-Src and other kinases involved in cancer and other diseases.
Mechanism of Action
DAS-5-oCRBN exerts its effects by binding to the ATP-site of c-Src, facilitating its ubiquitination and subsequent degradation by the proteasome. The degradation of c-Src disrupts its signaling pathways, leading to reduced cell proliferation and metastasis. The molecular targets involved include the c-Src kinase and the cereblon E3 ligase .
Comparison with Similar Compounds
Similar Compounds
DAS-CHO-5-oCRBN: Another PROTAC degrader of c-Src, but less potent compared to DAS-5-oCRBN.
DAS-7-oCRBN: A similar compound with different linker chemistry, showing varying degrees of selectivity and potency.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency for degrading c-Src without affecting Bcr-Abl. It has shown superior performance in reducing cancer cell proliferation and metastasis compared to other similar compounds .
Properties
Molecular Formula |
C39H40ClN11O6S |
|---|---|
Molecular Weight |
826.3 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C39H40ClN11O6S/c1-22-5-3-7-25(40)34(22)46-36(55)28-20-41-39(58-28)44-29-19-30(43-23(2)42-29)49-13-11-47(12-14-49)21-32(53)50-17-15-48(16-18-50)26-8-4-6-24-33(26)38(57)51(37(24)56)27-9-10-31(52)45-35(27)54/h3-8,19-20,27H,9-18,21H2,1-2H3,(H,46,55)(H,45,52,54)(H,41,42,43,44) |
InChI Key |
FLJSWUPMVJVFTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)N5CCN(CC5)C6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)




![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)



![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)

methyl phosphate](/img/structure/B12386520.png)


